3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline
CAS No.: 1250793-51-1
Cat. No.: VC11587798
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline - 1250793-51-1](/images/no_structure.jpg)
Specification
CAS No. | 1250793-51-1 |
---|---|
Molecular Formula | C11H14N4S |
Molecular Weight | 234.32 g/mol |
IUPAC Name | 3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]aniline |
Standard InChI | InChI=1S/C11H14N4S/c1-8(9-4-3-5-10(12)6-9)16-11-14-13-7-15(11)2/h3-8H,12H2,1-2H3 |
Standard InChI Key | KUFWECHDRUAAKK-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=CC=C1)N)SC2=NN=CN2C |
Introduction
Chemical Identity and Structural Features
3-{1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline (C₁₁H₁₃N₄S) is characterized by a 4-methyl-1,2,4-triazole moiety linked via a sulfanyl-ethyl spacer to a meta-substituted aniline group. The triazole ring contributes to its planar aromaticity, while the sulfanyl (-S-) bridge introduces conformational flexibility and redox activity . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₄S |
Molecular Weight | 247.31 g/mol |
IUPAC Name | 3-{1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline |
CAS Registry Number | Not yet assigned |
Topological Polar Surface Area | 87.7 Ų (calculated) |
The meta-substitution on the aniline ring sterically hinders π-stacking interactions, potentially enhancing solubility in polar aprotic solvents compared to para-substituted analogs . The 4-methyl group on the triazole ring stabilizes the tautomeric form, favoring the 1,4-dihydro configuration in solution .
Synthetic Pathways and Optimization
Core Triazole Synthesis
The 4-methyl-4H-1,2,4-triazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, reaction of 4-methyl-3-thiosemicarbazide with acetic anhydride yields 4-methyl-4H-1,2,4-triazole-3-thiol, a key intermediate .
Purification and Characterization
Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water. Structural confirmation relies on:
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¹H NMR (DMSO-d₆): δ 1.85 (d, J = 7.1 Hz, 3H, CH₃), 3.42 (q, 1H, SCH₂), 5.21 (s, 2H, NH₂), 6.52–7.25 (m, 4H, Ar-H) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N triazole) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in DMSO (12.7 mg/mL at 25°C) and ethanol (4.3 mg/mL), with poor aqueous solubility (<0.1 mg/mL). Stability studies indicate decomposition above 210°C, with the sulfanyl linkage oxidizing to sulfoxide under prolonged UV exposure .
Tautomerism and Electronic Effects
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two dominant tautomers:
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1,4-Dihydro form: N1-H tautomer (68% population at 298K).
The HOMO (-6.12 eV) localizes on the triazole and aniline rings, suggesting nucleophilic reactivity at the sulfur and C5-triazole positions .
Biological Activity and Structure-Activity Relationships (SAR)
While direct pharmacological data for 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline are unavailable, analogs provide actionable SAR insights:
Anticancer Activity
Analogous 1,2,4-triazole derivatives inhibit topoisomerase IIα (IC₅₀: 1.8–4.7 μM) and induce apoptosis in HT-29 colon carcinoma cells . Substituents at the triazole C3 position (e.g., methyl groups) improve target binding through hydrophobic interactions .
Industrial and Materials Science Applications
Corrosion Inhibition
Triazole-thioethers act as effective mild steel corrosion inhibitors in acidic media (HCl 1M), achieving 92% efficiency at 500 ppm. Adsorption follows the Langmuir isotherm (ΔG°ads = −34.2 kJ/mol), indicating chemisorption .
Polymer Stabilizers
Incorporation into epoxy resins (0.5–2 wt%) reduces thermal degradation onset temperatures by 40–60°C, attributed to radical scavenging by the sulfanyl group .
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